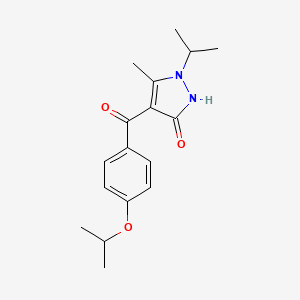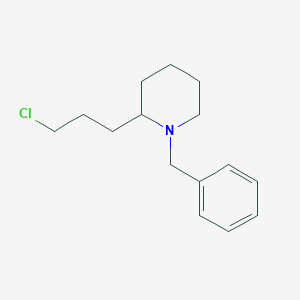
1-Benzyl-2-(3-chloropropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-(3-chloropropyl)piperidine is a chemical compound that belongs to the piperidine class of organic compounds Piperidine is a six-membered heterocyclic amine containing one nitrogen atom This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a chloropropyl group attached to the piperidine ring
Métodos De Preparación
The synthesis of 1-Benzyl-2-(3-chloropropyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride, followed by the introduction of a chloropropyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
1-Benzyl-2-(3-chloropropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Benzyl-2-(3-chloropropyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs for neurological disorders and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-(3-chloropropyl)piperidine involves its interaction with specific molecular targets and pathways. The benzyl group and the chloropropyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, it may act as an inhibitor of cholinesterase enzymes by binding to the active site and preventing the breakdown of acetylcholine. This mechanism is of particular interest in the development of drugs for neurological disorders such as Alzheimer’s disease .
Comparación Con Compuestos Similares
1-Benzyl-2-(3-chloropropyl)piperidine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the chloropropyl group, resulting in different chemical reactivity and biological activity.
2-(3-Chloropropyl)piperidine: Lacks the benzyl group, which affects its binding affinity and selectivity towards molecular targets.
1-(3-Chloropropyl)piperidine: Similar structure but without the benzyl group, leading to differences in its chemical and biological properties.
The uniqueness of this compound lies in the presence of both the benzyl and chloropropyl groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C15H22ClN |
|---|---|
Peso molecular |
251.79 g/mol |
Nombre IUPAC |
1-benzyl-2-(3-chloropropyl)piperidine |
InChI |
InChI=1S/C15H22ClN/c16-11-6-10-15-9-4-5-12-17(15)13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
Clave InChI |
ZAKIWTXZVZFZLG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)CCCCl)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)
![tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)

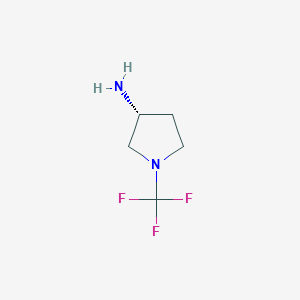
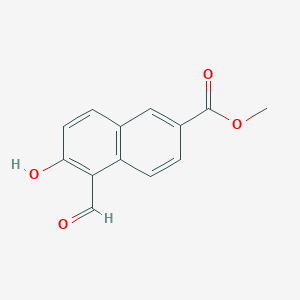



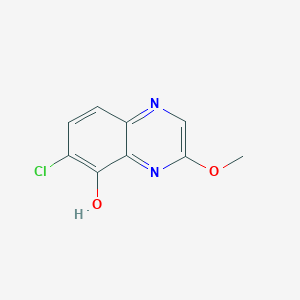
![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)
